

Spectroscopic Data of 4-Methoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxyphenylacetic Acid

Cat. No.: B044094

[Get Quote](#)

Introduction

4-Methoxyphenylacetic acid (also known as homoanisic acid) is a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its chemical structure consists of a phenylacetic acid backbone substituted with a methoxy group at the para-position. The precise characterization of this compound is crucial for quality control and research purposes. This technical guide provides an in-depth overview of the spectroscopic data of **4-Methoxyphenylacetic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to support researchers, scientists, and drug development professionals in its identification and analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Methoxyphenylacetic acid** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H NMR spectrum gives insights into the different types of protons and their neighboring environments, while the ^{13}C NMR spectrum reveals the carbon framework of the molecule.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **4-Methoxyphenylacetic acid** was recorded on a 500 MHz instrument using deuterated chloroform (CDCl_3) as the solvent.^[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
7.21	d	2H	Ar-H (ortho to CH_2COOH)
6.88	d	2H	Ar-H (ortho to OCH_3)
3.80	s	3H	$-\text{OCH}_3$
3.60	s	2H	$-\text{CH}_2-$
11.5 (approx.)	br s	1H	$-\text{COOH}$

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) [ppm]	Assignment
178.5	$\text{C}=\text{O}$ (Carboxylic Acid)
158.8	Ar-C (para to CH_2COOH)
130.4	Ar-CH (ortho to CH_2COOH)
126.0	Ar-C (ipso to CH_2COOH)
114.2	Ar-CH (ortho to OCH_3)
55.2	$-\text{OCH}_3$
40.5	$-\text{CH}_2-$

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is typically represented as a plot of transmittance versus wavenumber (cm^{-1}).

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
3000-2850	C-H stretch	Alkyl, Aromatic
1700	C=O stretch	Carboxylic Acid
1610, 1510	C=C stretch	Aromatic Ring
1245	C-O stretch	Aryl Ether
1180	C-O stretch	Carboxylic Acid

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
166	65	$[\text{M}]^+$ (Molecular Ion)
121	100	$[\text{M} - \text{COOH}]^+$
91	15	$[\text{C}_7\text{H}_7]^+$
77	25	$[\text{C}_6\text{H}_5]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Methoxyphenylacetic acid**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Instrument: 500 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse experiment
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 12 ppm

^{13}C NMR Acquisition:

- Instrument: 125 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled single-pulse experiment
- Number of Scans: 1024

- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

- Dissolve a small amount (approx. 5 mg) of **4-Methoxyphenylacetic acid** in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Mode: Transmission
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- A background spectrum of the clean, empty sample compartment should be acquired prior to running the sample spectrum.

Mass Spectrometry

Sample Introduction:

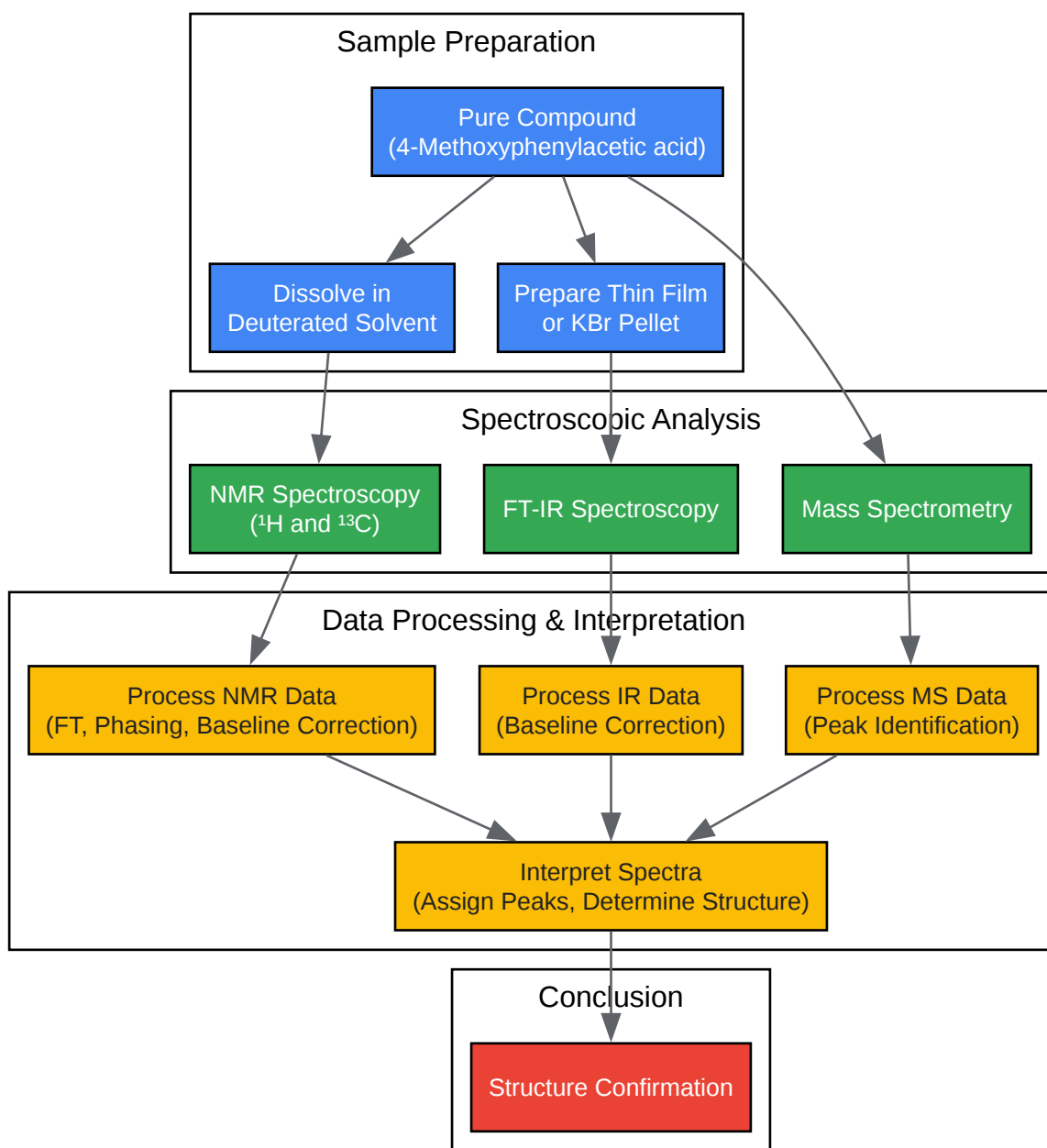
- A dilute solution of **4-Methoxyphenylacetic acid** in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

Data Acquisition (Electron Ionization - EI):

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or Mass Spectrometer with a direct insertion probe.
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230 °C
- Mass Range: m/z 40-400

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound like **4-Methoxyphenylacetic acid**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxyphenylacetic Acid | C₉H₁₀O₃ | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 4-Methoxyphenylacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044094#4-methoxyphenylacetic-acid-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com